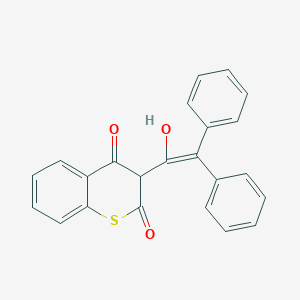
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzothiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione typically involves the following steps:
Formation of the Benzothiopyran Core: This can be achieved through the cyclization of appropriate thiophenol derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Hydroxy-Diphenylethenyl Group: This step involves the reaction of the benzothiopyran core with a diphenylacetylene derivative in the presence of a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the diphenylethenyl group can be reduced to form a saturated derivative.
Substitution: The benzothiopyran core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzothiopyran compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiopyran Derivatives: Compounds with similar core structures but different substituents.
Diphenylethenyl Derivatives: Compounds with similar diphenylethenyl groups but different core structures.
Uniqueness
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione is unique due to its specific combination of the benzothiopyran core and the hydroxy-diphenylethenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61487-08-9 |
|---|---|
Molecular Formula |
C23H16O3S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(1-hydroxy-2,2-diphenylethenyl)thiochromene-2,4-dione |
InChI |
InChI=1S/C23H16O3S/c24-21-17-13-7-8-14-18(17)27-23(26)20(21)22(25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20,25H |
InChI Key |
UGABZUMDSWPYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2C(=O)C3=CC=CC=C3SC2=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
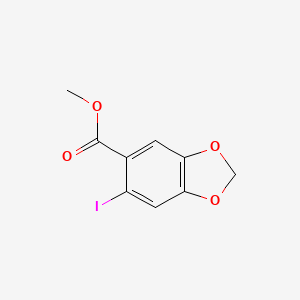
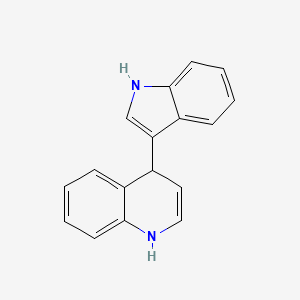
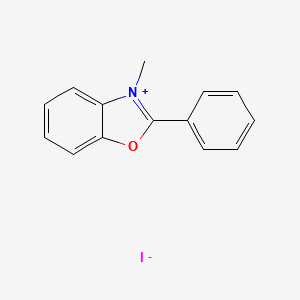
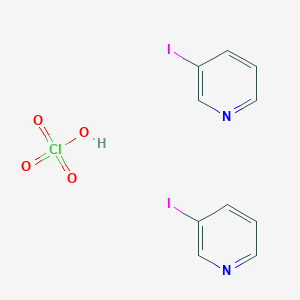
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)

![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)

